molecular formula C19H22N2O3 B12415244 Hydrodolasetron-d4

Hydrodolasetron-d4

Cat. No.: B12415244
M. Wt: 330.4 g/mol
InChI Key: MLWGAEVSWJXOQJ-RHQRLBAQSA-N
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Description

Hydrodolasetron-d4 is a deuterium-labeled version of hydrodolasetron, which is a major active metabolite of dolasetron. Dolasetron is a serotonin 5-HT3 receptor antagonist used primarily as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative recovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrodolasetron-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the hydrodolasetron molecule. The specific synthetic routes and reaction conditions for this compound are not widely published, but it generally involves the deuteration of hydrodolasetron using deuterium gas or deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar methods to those used for other deuterated compounds. This includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quantification .

Chemical Reactions Analysis

Types of Reactions

Hydrodolasetron-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield hydroxylated derivatives, while reduction could produce deuterated alcohols .

Scientific Research Applications

Hydrodolasetron-d4 is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:

    Chemistry: Used in studies involving the pharmacokinetic and metabolic profiles of drugs.

    Biology: Helps in understanding the biological pathways and interactions of dolasetron and its metabolites.

    Medicine: Assists in the development of antiemetic drugs and understanding their mechanisms of action.

    Industry: Used in the production and quality control of pharmaceutical products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Dolasetron: The parent compound of hydrodolasetron-d4, used as an antiemetic.

    Ondansetron: Another serotonin 5-HT3 receptor antagonist used for similar purposes.

    Granisetron: Also a 5-HT3 receptor antagonist with similar applications.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Deuteration can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 4,5,6,7-tetradeuterio-1H-indole-3-carboxylate

InChI

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/i1D,2D,3D,4D

InChI Key

MLWGAEVSWJXOQJ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)C(=O)OC3CC4CC5CC(C3)N4CC5O)[2H])[2H]

Canonical SMILES

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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